molecular formula C22H15Cl2F3N2O3S B2636825 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 303996-13-6

3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime

Cat. No.: B2636825
CAS No.: 303996-13-6
M. Wt: 515.33
InChI Key: WPAADOSEUICRQK-IPBVOBEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime” is a chemical compound . It is available for purchase for pharmaceutical testing .

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of compounds containing nitro, trifluoromethyl, benzyl sulfanyl, and oxime functionalities are well-studied, with applications in creating novel chemical entities and understanding their behavior under various conditions. For instance, the synthesis of nitrothiazoles demonstrates the versatility of nitro compounds in forming heterocyclic structures, which are crucial in medicinal chemistry and material science (Borthwick et al., 1973). Similarly, the study of isomers of nitrobenzotrifluoride explores the crystalline structures and potential for forming cocrystals, highlighting the importance of trifluoromethyl groups in modifying physical properties (Lynch & Mcclenaghan, 2003).

Catalysis and Oxidation Reactions

Research on the catalytic oxidation of benzyl alcohols to aldehydes using molecular oxygen on titanium dioxide under visible light irradiation showcases the application of sulfanyl and oxime groups in photocatalysis. This process demonstrates the potential for selective oxidation reactions, which are critical in the synthesis of fine chemicals and pharmaceuticals (Higashimoto et al., 2009).

Environmental and Biological Transformations

The transformations of aromatic compounds by Nitrosomonas europaea, where benzene and its derivatives are oxidized to more complex products, illustrate the environmental and biological relevance of such chemical functionalities. These transformations are essential for understanding biodegradation processes and the environmental fate of chemical pollutants (Keener & Arp, 1994).

Properties

IUPAC Name

(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[3-nitro-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2F3N2O3S/c23-18-5-2-6-19(24)17(18)12-32-28-11-14-7-8-21(20(10-14)29(30)31)33-13-15-3-1-4-16(9-15)22(25,26)27/h1-11H,12-13H2/b28-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAADOSEUICRQK-IPBVOBEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)C=NOCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)/C=N/OCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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